2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid
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Overview
Description
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties and industrial applications . This compound is characterized by the presence of two 4-fluorophenyl groups attached to the quinoxaline core, along with a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways . More research is needed to elucidate the exact pathways affected by this compound.
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including cytotoxicity in certain cancer cell lines
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid typically involves the condensation of 1,2-diarylketones with 3,4-diaminobenzoic acid under hydrothermal conditions . The reaction is carried out at temperatures ranging from 150 to 230°C for 5 to 30 minutes. This method avoids the use of volatile organic solvents, strong acids, and toxic catalysts, making it a greener alternative .
Industrial Production Methods
Industrial production of this compound can be achieved through similar hydrothermal synthesis methods, ensuring scalability and environmental sustainability. The use of high-temperature water as a solvent reduces the environmental impact and enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid stands out due to its unique combination of fluorophenyl groups and a carboxylic acid moiety, which enhances its pharmacological and industrial properties .
Biological Activity
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H12F2N2O2
- Molecular Weight : 362.33 g/mol
- CAS Number : 355397-64-7
The structure of this compound features two fluorinated phenyl groups attached to a quinoxaline backbone, which contributes to its unique electronic properties and biological activities.
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoxaline derivatives have shown potential in inhibiting various microorganisms.
- Anticancer Activity : Studies suggest that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Properties : Some quinoxalines have demonstrated the ability to modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions : The compound may bind to proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : It can inhibit certain enzymes critical for cancer cell survival.
- Gene Expression Modulation : Quinoxalines can influence gene expression related to cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves hydrothermal synthesis methods. The reaction conditions often include:
- Starting Materials : 4,4'-difluorobenzil and 3,4-diaminobenzoic acid.
- Temperature : Approximately 230 °C.
- Solvent : High-temperature water or acetic acid as a catalyst.
This method is noted for its efficiency and environmental sustainability, yielding high purity products with minimal side reactions.
Anticancer Studies
A study published in ResearchGate examined the anticancer properties of several quinoxaline derivatives, including this compound. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at specific checkpoints.
Antimicrobial Activity
Another research article highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of pathogens. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid | Two chlorinated phenyl groups; carboxylic acid group | Anticancer activity |
This compound | Two fluorinated phenyl groups; carboxylic acid group | Antimicrobial and anticancer activity |
Quinoxaline-2-carboxylic acid | Single carboxylic acid group; no phenyl substitutions | Limited biological activity |
The distinct substitution pattern in these compounds affects their biological properties significantly. For instance, the introduction of fluorine in place of chlorine enhances electronic properties that may contribute to increased biological activity.
Properties
IUPAC Name |
2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKHMFOWNKKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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